![molecular formula C20H35N3 B5741628 N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5741628.png)
N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine
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Overview
Description
N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is a potent analgesic that is 50-100 times more potent than morphine. Fentanyl is a Schedule II controlled substance, which means it has a high potential for abuse and dependence.
Mechanism of Action
N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine binds to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. By binding to these receptors, N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine inhibits the transmission of pain signals to the brain, resulting in pain relief.
Biochemical and Physiological Effects:
N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine has several biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and even respiratory arrest. N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine can also cause sedation, dizziness, confusion, and nausea.
Advantages and Limitations for Lab Experiments
N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine has several advantages and limitations for lab experiments. Its potency allows for the use of smaller doses, which can reduce the amount of drug needed for an experiment. However, its high potential for abuse and dependence can make it difficult to obtain and use in a lab setting.
Future Directions
There are several future directions for the research of N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine. One direction is the development of new formulations that can reduce the risk of abuse and dependence. Another direction is the study of N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine's effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, there is a need for further research on the long-term effects of N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine use.
Synthesis Methods
N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine can be synthesized through a multistep process. The first step is the synthesis of N-phenethyl-4-piperidone, which is then reacted with aniline to form N-phenethyl-4-piperidinone. This intermediate is then reacted with N,N-diethyl-methylamine to form N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine.
Scientific Research Applications
N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine has been extensively studied for its analgesic properties. It has been used in the treatment of chronic pain, cancer pain, and postoperative pain. N,N-diethyl-N'-methyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine is also used in anesthesia to induce and maintain sedation.
properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3/c1-4-22(5-2)18-17-21(3)20-12-15-23(16-13-20)14-11-19-9-7-6-8-10-19/h6-10,20H,4-5,11-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBMRZEIQDHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCN(CC1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine |
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